molecular formula C14H20N2O5S B511504 1-(2,5-Dimethoxybenzenesulfonyl)piperidine-4-carboxamide CAS No. 681853-45-2

1-(2,5-Dimethoxybenzenesulfonyl)piperidine-4-carboxamide

Cat. No. B511504
CAS RN: 681853-45-2
M. Wt: 328.39g/mol
InChI Key: ABZHIVQZERJJSJ-UHFFFAOYSA-N
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Description

The compound “1-(2,5-Dimethoxybenzenesulfonyl)piperidine-4-carboxamide” is a piperidine derivative . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidine derivatives have been synthesized and characterized using various spectral techniques . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A series of six novel 1-(7,7-dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide derivatives has been synthesized and characterized .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Molecular Conformation and Crystal Structure

  • Structure and Conformation of Solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide : This compound, a derivative of the specified chemical, was synthesized and evaluated as an antineoplastic agent. X-ray analysis and AM1 molecular orbital methods revealed the crystal structure and molecular conformation, demonstrating an essentially planar methoxyphenyl ring linked to a 2-carboxamide substituted oxo-pyrrolidine moiety via a sulfonyl group and a lattice water molecule (Banerjee et al., 2002).

Inhibition and Corrosion Properties

  • Quantum Chemical and Molecular Dynamic Simulation Studies : This study explored the adsorption and corrosion inhibition properties of certain piperidine derivatives, including variants of the specified chemical, on iron's corrosion. Quantum chemical calculations and molecular dynamics simulations provided insights into the compounds' global reactivity parameters and binding energies on metal surfaces, establishing a correlation with experimental data (Kaya et al., 2016).

Anticancer and Anti-inflammatory Applications

  • Synthesis of Novel Compounds Derived from Visnaginone and Khellinone : Compounds derived from visnaginone–ethylacetate or khellinone–ethylacetate were synthesized and screened for their anti-inflammatory and analgesic activities. These compounds showed significant COX-1/COX-2 inhibition, analgesic activity, and anti-inflammatory activity, with certain derivatives exhibiting the highest inhibitory activity (Abu‐Hashem et al., 2020).

Sodium Channel Blockers

  • Constrained Analogues of Tocainide : Certain piperidine-4-carboxamide derivatives were synthesized as potent skeletal muscle sodium channel blockers and showed an increased potency and use-dependent block compared to tocainide, indicating potential applications as antimyotonic agents (Catalano et al., 2008).

Mechanism of Action

While specific information on the mechanism of action of “1-(2,5-Dimethoxybenzenesulfonyl)piperidine-4-carboxamide” is not available, piperidine derivatives have been found to have diverse pharmacological applications .

Future Directions

Piperidines play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that “1-(2,5-Dimethoxybenzenesulfonyl)piperidine-4-carboxamide” and similar compounds may have potential for future research and development in the field of medicinal chemistry.

properties

IUPAC Name

1-(2,5-dimethoxyphenyl)sulfonylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O5S/c1-20-11-3-4-12(21-2)13(9-11)22(18,19)16-7-5-10(6-8-16)14(15)17/h3-4,9-10H,5-8H2,1-2H3,(H2,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABZHIVQZERJJSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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